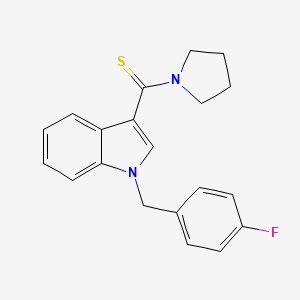
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPI or diphenyleneiodonium, and it is a potent inhibitor of flavoproteins, which are enzymes involved in various biochemical reactions. DPI has been used extensively in research to understand the mechanism of action of flavoproteins and their role in various physiological processes.
作用機序
DPI works by inhibiting the activity of flavoproteins, which are enzymes that contain flavin adenine dinucleotide (FAD) as a cofactor. Flavoproteins are involved in various biochemical reactions, including electron transfer, redox reactions, and oxygen sensing. DPI binds to the FAD cofactor of flavoproteins and prevents the transfer of electrons, thereby inhibiting their activity.
Biochemical and Physiological Effects
DPI has been shown to have various biochemical and physiological effects. One of the major effects of DPI is its ability to inhibit the activity of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. This inhibition of NADPH oxidase activity by DPI has been shown to reduce oxidative stress and inflammation in various disease models.
実験室実験の利点と制限
One of the major advantages of using DPI in lab experiments is its potency as an inhibitor of flavoproteins. DPI has been shown to be a highly effective inhibitor of flavoproteins, and it can be used in very low concentrations to achieve significant inhibition. However, one of the limitations of using DPI in lab experiments is its potential toxicity. DPI has been shown to be toxic to cells at high concentrations, and care must be taken to ensure that the concentration used in experiments is not toxic to the cells.
将来の方向性
There are several future directions for research on DPI. One of the major areas of research is the development of new inhibitors of flavoproteins that are less toxic than DPI. Another area of research is the identification of new targets for DPI and other flavoprotein inhibitors. Finally, research is needed to understand the role of flavoproteins in various physiological processes and their potential as therapeutic targets for various diseases.
Conclusion
In conclusion, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide, or DPI, is a potent inhibitor of flavoproteins that has gained significant attention in scientific research due to its potential applications in various fields. DPI has been used extensively in research to understand the mechanism of action of flavoproteins and their role in various physiological processes. While DPI has several advantages as a research tool, care must be taken to ensure that it is not toxic to cells at high concentrations. There are several future directions for research on DPI, including the development of new inhibitors of flavoproteins and the identification of new targets for DPI and other flavoprotein inhibitors.
合成法
The synthesis of DPI involves the reaction of 4-phenylphthalic anhydride with propionyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then treated with iodine in the presence of sodium hydroxide to yield N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide. This synthesis method has been widely used in research laboratories to produce DPI in large quantities for various applications.
科学的研究の応用
DPI has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of DPI is in understanding the mechanism of action of flavoproteins, which are enzymes involved in various biochemical reactions. DPI is a potent inhibitor of flavoproteins, and it has been used to study the role of these enzymes in various physiological processes such as cell signaling, energy metabolism, and oxidative stress.
特性
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-15(20)18-11-8-9-13-14(10-11)17(22)19(16(13)21)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKQPEFQWAZUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5753641.png)


![N-[1-(4-chlorophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5753661.png)
![N-[2-(4-morpholinyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5753665.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753680.png)


![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)
![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)

